molecular formula C5H12ClFN2O2S B2992563 4-Aminopiperidine-1-sulfonyl fluoride hydrochloride CAS No. 2344681-41-8

4-Aminopiperidine-1-sulfonyl fluoride hydrochloride

Cat. No.: B2992563
CAS No.: 2344681-41-8
M. Wt: 218.67
InChI Key: ASEWKTIAWVZEEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Aminopiperidine-1-sulfonyl fluoride hydrochloride (CAS: 2344681-41-8) is a chemical compound with the molecular formula C5H12ClFN2O2S and a molecular weight of 218.68 g/mol . As a sulfonyl fluoride derivative, this compound is of significant interest in chemical biology and pharmacology for its potential as a covalent modifying agent. Sulfonyl fluorides are privileged electrophilic warheads known for their balance of aqueous stability and protein reactivity . They function by covalently modifying amino acid residues in protein active sites, most commonly the hydroxyl group of serine, leading to irreversible enzyme inhibition . This mechanism is analogous to well-characterized inhibitors like AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride) and PMSF (phenylmethylsulfonyl fluoride), which are widely used to inhibit serine proteases such as chymotrypsin, kallikrein, plasmin, and trypsin . Beyond serine, sulfonyl fluorides can also modify other context-specific residues including threonine, lysine, tyrosine, and histidine, making them versatile tools for probing enzyme binding sites and function . The primary research value of this compound lies in its application as a potential irreversible inhibitor for target identification, validation, and the mapping of enzyme substrates and protein-protein interactions . Its piperidine scaffold may offer improved solubility or targeting capabilities for specific protein families. Researchers can leverage this compound to develop activity-based probes or to study cholesterol regulation pathways, given that sulfonyl fluorides like AEBSF are known to inhibit Site-1 Protease (S1P), a key enzyme in activating sterol regulatory element-binding proteins (SREBPs) . Handling Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-aminopiperidine-1-sulfonyl fluoride;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11FN2O2S.ClH/c6-11(9,10)8-3-1-5(7)2-4-8;/h5H,1-4,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASEWKTIAWVZEEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)S(=O)(=O)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminopiperidine-1-sulfonyl fluoride hydrochloride typically involves the reaction of piperidine derivatives with sulfonyl fluoride reagents. One common method includes the following steps:

    Starting Material: Piperidine is used as the starting material.

    Sulfonylation: Piperidine is reacted with a sulfonyl fluoride reagent under controlled conditions to introduce the sulfonyl fluoride group.

    Amination: The resulting intermediate is then subjected to amination to introduce the amino group at the 4-position of the piperidine ring.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of appropriate solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

4-Aminopiperidine-1-sulfonyl fluoride hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

    Hydrolysis: The sulfonyl fluoride group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Hydrolysis: Hydrolysis reactions are conducted using aqueous acid or base solutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

4-Aminopiperidine-1-sulfonyl fluoride hydrochloride has several scientific research applications:

    Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.

    Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.

    Biological Research: It is employed in studies involving enzyme inhibition and protein modification.

    Industrial Applications: The compound is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Aminopiperidine-1-sulfonyl fluoride hydrochloride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modification of protein function. The amino group at the 4-position of the piperidine ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 4-aminopiperidine-1-sulfonyl fluoride hydrochloride with key analogs:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Hazards Applications
This compound C₅H₁₀FN₃O₂S·HCl (inferred) ~243.7 (calculated) Piperidine, sulfonyl fluoride, amine, HCl Likely corrosive; potential HF release upon hydrolysis (analogous to AEBSF) Covalent inhibitor (e.g., enzyme targeting)
Benzyl 4-aminopiperidine-1-carboxylate C₁₃H₁₈N₂O₂ 234.30 Piperidine, carbamate, amine Toxicological data incomplete; requires caution Synthetic intermediate
AEBSF C₈H₁₀FNO₂S·HCl 239.70 Benzene, sulfonyl fluoride, amine, HCl Skin corrosion (Category 1B), HF release, glass-reactive Serine protease inhibitor
3-Anilinopiperidine hydrochloride C₁₁H₁₇ClN₂ 212.72 Piperidine, aniline, HCl Minimal irritation; no special handling required Pharmaceutical research
4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride C₁₂H₁₇N₃O·2HCl 292.2 Piperidine, pyridinyl ketone, aminomethyl, HCl Unclassified hazards; no GHS labeling Research chemical

Reactivity and Stability

  • Sulfonyl Fluoride vs. Carbamate/Ketone Groups: The sulfonyl fluoride group in the target compound and AEBSF enables covalent bond formation with nucleophilic residues (e.g., serine in enzymes) . In contrast, carbamate (Benzyl 4-aminopiperidine-1-carboxylate) and ketone groups (4-(aminomethyl)piperidin-1-ylmethanone) are less reactive, favoring non-covalent interactions . HF Release: Sulfonyl fluorides hydrolyze to release HF, requiring precautions against glassware corrosion and exposure risks .
  • Hydrochloride Salt :

    • The HCl counterion in all listed compounds improves aqueous solubility and crystallinity, critical for pharmaceutical formulation .

Research Findings and Data Gaps

  • Critical Data Needs : Stability in biological matrices, in vivo toxicity, and metabolic pathways for the target compound remain unstudied.

Biological Activity

4-Aminopiperidine-1-sulfonyl fluoride hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a piperidine ring substituted with an amino group and a sulfonyl fluoride moiety. Its chemical structure can be represented as follows:

  • Molecular Formula : C5_5H9_9ClFNO2_2S
  • CAS Number : 2344681-41-8

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors through covalent modification. The sulfonyl fluoride group acts as a potent electrophile, allowing the compound to form irreversible bonds with nucleophilic residues in target proteins, such as serine hydrolases.

Key Mechanisms:

  • Covalent Inhibition : The sulfonyl fluoride moiety irreversibly modifies serine residues in active sites of enzymes, leading to loss of function.
  • Enzyme Targeting : It has been shown to selectively inhibit specific serine hydrolases, which are critical in various biological pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli8 µg/mL
Staphylococcus aureus4 µg/mL
Pseudomonas aeruginosa16 µg/mL

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, indicating its potential use in treating inflammatory diseases.

Case Studies

  • Study on Enzyme Inhibition :
    A study published in Chemical Biology explored the inhibition of fatty acid amide hydrolase (FAAH) using this compound. The compound exhibited an IC50 value of 5 nM, demonstrating its potency as a selective inhibitor of FAAH, which is involved in lipid signaling pathways .
  • Antimicrobial Efficacy :
    In a comparative analysis of various sulfonyl fluorides, this compound showed superior antimicrobial activity against resistant bacterial strains. This study highlighted its potential as a lead compound for developing new antibiotics .

Research Findings

Recent research has expanded the understanding of the biological mechanisms associated with this compound:

  • Binding Affinity : The binding affinity for specific targets was assessed using surface plasmon resonance (SPR), revealing high specificity towards serine hydrolases.
  • Cell Viability Assays : Cytotoxicity studies indicated low toxicity levels in mammalian cell lines, suggesting a favorable safety profile for therapeutic applications.

Q & A

Q. What are the common synthetic routes for 4-Aminopiperidine-1-sulfonyl fluoride hydrochloride?

Methodological Answer: The synthesis of sulfonyl fluoride derivatives like this compound typically involves two primary approaches:

  • Fluorosulfonylation of Sulfonates/Sulfonic Acids : This method employs fluorosulfonyl radicals under mild conditions, often using reagents like sulfuryl fluoride (SO₂F₂) or Selectfluor®. Reaction parameters (e.g., temperature: 0–25°C, solvent: acetonitrile/DCM) are optimized to achieve high yields .
  • Fluoride-Chloride Exchange : Industrially scalable methods involve replacing chlorine in sulfonyl chlorides with fluorine using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF). This method is favored for its efficiency and compatibility with piperidine scaffolds .

Q. How should researchers safely handle this compound in the laboratory?

Methodological Answer: Safety protocols must align with chemical hygiene plans:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for handling solids or solutions.
  • First Aid Measures :
    • Eye Exposure : Flush with water for 15 minutes and consult an ophthalmologist .
    • Skin Contact : Wash with soap and water for 15 minutes; remove contaminated clothing .
  • Training : Document training on SDS (Safety Data Sheet) review, spill management, and emergency procedures. Principal Investigators must approve deviations from SOPs .

Q. What spectroscopic techniques are used to characterize this compound’s structure?

Methodological Answer: Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the piperidine ring, sulfonyl fluoride group (-SO₂F), and amine proton environments (e.g., δ ~2.5–3.5 ppm for piperidine protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₅H₁₀FN₂O₂S: 181.19 g/mol) .
  • Infrared (IR) Spectroscopy : Peaks at ~1350 cm⁻¹ (S=O stretching) and ~850 cm⁻¹ (S-F vibration) confirm the sulfonyl fluoride moiety .

Advanced Questions

Q. How can researchers design experiments to evaluate its enzyme inhibitory activity?

Methodological Answer: A stepwise approach for enzyme inhibition assays:

  • Target Selection : Focus on serine proteases (e.g., trypsin) due to sulfonyl fluoride’s covalent binding to active-site serine residues .
  • Assay Design :
    • Kinetic Studies : Measure IC₅₀ values using fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC for trypsin).
    • Covalent Binding Confirmation : Use LC-MS to detect covalent adduct formation after incubation with the enzyme .
  • Controls : Include irreversible inhibitors (e.g., 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride) as positive controls .

Q. How can contradictions in reactivity data across studies be resolved?

Methodological Answer: Address discrepancies through:

  • Conditional Reproducibility : Replicate experiments under reported conditions (e.g., solvent polarity, pH) to assess if reactivity differences arise from environmental factors .
  • Computational Modeling : Use DFT (Density Functional Theory) to compare electronic profiles (e.g., Fukui indices) of the sulfonyl fluoride group under varying conditions .
  • Cross-Validation : Compare results with structurally analogous compounds (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride) to identify trends in substituent effects .

Q. What strategies optimize its use as a covalent probe in chemical biology?

Methodological Answer: Optimization involves:

  • Selectivity Screening : Use competitive ABPP (Activity-Based Protein Profiling) with broad-spectrum probes to identify off-target interactions .
  • Stability Testing : Assess hydrolytic stability in buffer (pH 7.4, 37°C) via LC-MS; modify the piperidine amine with electron-withdrawing groups to enhance shelf life .
  • Live-Cell Compatibility : Conduct time-resolved imaging in cell lines (e.g., HEK293) to evaluate membrane permeability and target engagement kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.